molecular formula C12H19NO2 B2934309 1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone CAS No. 2034355-25-2

1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone

Cat. No.: B2934309
CAS No.: 2034355-25-2
M. Wt: 209.289
InChI Key: XGAQZHMWKNOAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a cyclopentanecarbonyl group and at the 3-position with an acetyl (ethanone) moiety. This compound’s structural features suggest applications in medicinal chemistry, particularly in central nervous system (CNS) or enzyme-targeting drug development.

Properties

IUPAC Name

1-[1-(cyclopentanecarbonyl)pyrrolidin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(14)11-6-7-13(8-11)12(15)10-4-2-3-5-10/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAQZHMWKNOAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone typically involves the reaction of cyclopentanecarbonyl chloride with pyrrolidine, followed by the introduction of an ethanone group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Cyclopentanecarbonyl chloride reacts with pyrrolidine in the presence of a base.
  • The resulting intermediate is then treated with an ethanone source to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The acetyl group undergoes nucleophilic addition with organometallic reagents. Experimental data from structurally analogous compounds (e.g., 1-(pyrrolidin-1-yl)ethan-1-one) demonstrate:

ReagentConditionsProductYield/NotesSource
Grignard reagentsDry THF, 0°C → RTTertiary alcohol derivativesLimited by steric hindrance
Sodium borohydrideMethanol, RTSecondary alcohol (1-(pyrrolidin-3-yl)ethanol)Partial selectivity for acetyl group

Key Finding : The acetyl group exhibits moderate reactivity toward hydride donors, while the cyclopentanecarbonyl amide remains inert under these conditions due to resonance stabilization .

Hydrolysis Reactions

Controlled hydrolysis selectively cleaves the amide bond under acidic or alkaline conditions:

ConditionsReagentsProductOutcomeSource
Acidic (HCl, 6M)Reflux, 12 hrsCyclopentanecarboxylic acid + pyrrolidin-3-yl-ethanoneComplete amide cleavage
Alkaline (NaOH, 10%)Reflux, 8 hrsCyclopentanecarboxylate salt + ethanolamine derivativeRequires prolonged heating

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, enhancing electrophilicity for nucleophilic water attack .

Oxidation

The acetyl group is resistant to mild oxidants (e.g., KMnO₄) but reacts with strong oxidizing agents:

Oxidizing AgentConditionsProductNotesSource
CrO₃/H₂SO₄Acetone, 0°CCarboxylic acid derivativeOver-oxidation of pyrrolidine possible

Reduction

Catalytic hydrogenation targets the ketone group:

CatalystConditionsProductSelectivitySource
Pd/C (5%)H₂ (1 atm), EtOH1-(1-(cyclopentanecarbonyl)pyrrolidin-3-yl)ethanolPreserves amide functionality

Cyclization and Ring Transformations

Intramolecular reactions form heterocyclic systems under dehydrating conditions:

ConditionsReagentsProductYieldSource
P₂O₅, TolueneReflux, 6 hrsPyrrolo[1,2-a]pyrazin-1-one derivative~45%

Mechanistic Pathway : The reaction involves keto-enol tautomerization followed by nucleophilic attack by the pyrrolidine nitrogen on the activated carbonyl.

Electrophilic Substitution

The pyrrolidine ring undergoes limited electrophilic substitution due to deactivation by the electron-withdrawing carbonyl groups. Halogenation requires harsh conditions:

ReagentConditionsProductRegioselectivitySource
Br₂, FeBr₃DCM, 40°C, 24 hrs3-Bromo-pyrrolidine derivativePredominantly at C4 position

Acylation/Transacylation

The pyrrolidine nitrogen resists further acylation under standard conditions due to steric and electronic hindrance from the cyclopentanecarbonyl group. Transacylation occurs only with highly reactive acyl donors:

Acylating AgentConditionsProductEfficiencySource
Acetyl chloridePyridine, 100°CMixed acylated product<15% yield

Stability Under Physiological Conditions

In vitro studies of related compounds show:

  • pH Stability : Stable in pH 4–8 buffers (t₁/₂ > 24 hrs)

  • Metabolic Susceptibility : Rapid hepatic oxidation via CYP3A4 (observed in pyrrolidine-acetyl analogs)

Scientific Research Applications

1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The cyclopentanecarbonyl group may enhance the compound’s binding affinity or specificity for certain targets.

Comparison with Similar Compounds

1-(3-(Pyrrolidine-1-carbonyl)phenyl)ethanone ()

  • Structure : A phenyl ring substituted with a pyrrolidine-1-carbonyl group at the 3-position and an acetyl group.
  • Key Differences: The target compound has a cyclopentanecarbonyl group on pyrrolidine, whereas this analog places pyrrolidine-1-carbonyl on a phenyl ring.
  • Implications : The aromatic system may enhance binding to hydrophobic pockets in enzymes or receptors, but reduced lipophilicity could limit CNS penetration compared to the cyclopentane-containing target .

(R)-1-(3-(Cyclopropylamino)pyrrolidin-1-yl)ethanone ()

  • Structure : Pyrrolidine substituted with cyclopropylamine at the 3-position and acetyl at the 1-position.
  • Key Differences :
    • Cyclopropylamine replaces cyclopentanecarbonyl, introducing a smaller, strained ring with basic amine functionality.
    • The (R)-stereochemistry may confer distinct pharmacological selectivity.

1-(6-Methylpyridin-3-Yl)-2-(4-(Methylsulfonyl)Phenyl)Ethanone ()

  • Structure: Pyridine and methylsulfonylphenyl groups attached to an ethanone backbone.
  • Key Differences :
    • A pyridine ring and sulfonyl group replace the pyrrolidine and cyclopentanecarbonyl moieties.
    • The sulfonyl group adds polarity and hydrogen-bond acceptor capacity.

1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one ()

  • Structure: Pyrrolidine substituted with a pyrazolopyrazine heterocycle and aminoethyl group.
  • Key Differences: The pyrazolopyrazine system introduces a planar, electron-rich heteroaromatic ring.
  • Implications : Likely targets kinases or nucleic acids due to heteroaromatic stacking, differing from the cyclopentanecarbonyl group’s focus on lipophilic interactions .

S-16924 ()

  • Structure: Features a benzo[1,4]dioxinyl ether and fluorophenyl group linked to a pyrrolidinyl-ethanone core.
  • Key Differences :
    • The dioxane ring and fluorine substituent enhance metabolic stability and serotonin receptor (5-HT1A) affinity.
  • Implications : Demonstrates how electron-withdrawing groups (e.g., fluorine) and rigid ether systems can optimize CNS activity, contrasting with the target compound’s aliphatic cyclopentane .

1-[3-Nitro-4-(1-pyrrolidinyl)phenyl]ethanone ()

  • Structure : Nitro and pyrrolidinyl groups on a phenyl ring with an acetyl moiety.
  • Implications : Reduced metabolic stability compared to the target compound’s cyclopentanecarbonyl group, which lacks redox-sensitive functional groups .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (LogP*) Notable Properties
Target Compound ~265.3 Cyclopentanecarbonyl, pyrrolidine ~2.1 (estimated) High lipophilicity, CNS penetration
1-(3-(Pyrrolidine-1-carbonyl)phenyl)ethanone 217.3 Phenyl, pyrrolidine-1-carbonyl ~1.8 Aromatic, π-π stacking potential
(R)-1-(3-(Cyclopropylamino)pyrrolidin-1-yl)ethanone 168.2 Cyclopropylamine, pyrrolidine ~0.9 Basic amine, stereoselective binding
1-(6-Methylpyridin-3-Yl)-2-(4-(Methylsulfonyl)Phenyl)Ethanone 293.4 Pyridine, sulfonyl ~1.2 Polar, hydrogen-bond acceptor
S-16924 ~425.4 Benzo[1,4]dioxinyl, fluorine ~3.5 5-HT1A agonist, CNS activity

*LogP values estimated based on substituent contributions.

Key Research Findings

  • Structural Flexibility : Pyrrolidine-based compounds with aliphatic substituents (e.g., cyclopentanecarbonyl) exhibit superior blood-brain barrier penetration compared to polar analogs like sulfonyl- or pyridine-containing derivatives .
  • Pharmacological Selectivity : Substituents such as fluorine (S-16924) or heteroaromatic systems () drive target specificity, whereas the target compound’s cyclopentane may favor broad-spectrum lipid-mediated interactions.
  • Synthetic Accessibility : Cyclopentanecarbonyl derivatives require multi-step synthesis (e.g., cyclization and acylation), while phenyl- or pyridine-substituted analogs can be prepared via simpler coupling reactions .

Biological Activity

1-(1-(Cyclopentanecarbonyl)pyrrolidin-3-yl)ethanone, also known by its CAS number 2034355-25-2, is a chemical compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

The molecular formula of this compound is C12_{12}H19_{19}NO2_2, with a molecular weight of 209.28 g/mol. The structural representation of the compound can be expressed in SMILES notation as CC(=O)C1CCN(C(=O)C2CCCC2)C1 .

PropertyValue
Molecular FormulaC12_{12}H19_{19}NO2_2
Molecular Weight209.28 g/mol
CAS Number2034355-25-2
SMILESCC(=O)C1CCN(C(=O)C2CCCC2)C1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor in certain metabolic pathways, potentially affecting cholesterol absorption and metabolism.

Case Studies

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have highlighted the importance of functional groups and their spatial arrangement in determining biological activity. For instance, the presence of carbonyl groups and cyclic structures like cyclopentane appears to enhance binding affinity to target proteins .

Research Findings

Recent research has focused on developing derivatives of pyrrolidine-based compounds to optimize their biological activity. The findings suggest that modifications can lead to improved efficacy against specific targets such as MAO-B and cholesterol absorption pathways. For example, compounds designed with enhanced oxidation resistance showed promising results in reducing liver cholesteryl esters in animal models .

Comparative Analysis

To better understand the potential of this compound, a comparative analysis with known inhibitors is beneficial:

CompoundTargetIC50/ED50 ValueReference
This compoundCholesterol AbsorptionTBD
SCH 58235MAO-B0.04 mg/kg/day
N-(1-(3-fluorobenzoyl)-indol-5-yl)MAO-B0.78 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.